5-(4-((3-Fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine
Description
5-(4-((3-Fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a fluorinated 1,3,4-oxadiazole derivative characterized by a 3-fluorobenzyloxy substituent at the para position of the phenyl ring attached to the oxadiazole core. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry due to its electron-deficient nature, metabolic stability, and versatility in interacting with biological targets . The 3-fluorobenzyloxy group enhances lipophilicity and may influence binding affinity through steric and electronic effects.
Properties
Molecular Formula |
C15H12FN3O2 |
|---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
5-[4-[(3-fluorophenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H12FN3O2/c16-12-3-1-2-10(8-12)9-20-13-6-4-11(5-7-13)14-18-19-15(17)21-14/h1-8H,9H2,(H2,17,19) |
InChI Key |
MQAIZLXPILEIGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C3=NN=C(O3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((3-Fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with a phenol derivative in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(4-((3-Fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazoles.
Scientific Research Applications
5-(4-((3-Fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-((3-Fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The fluorobenzyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to its overall biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-(4-((3-Fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine with structurally related 1,3,4-oxadiazoles:
Note: The molecular formula of the target compound is inferred as C₁₅H₁₁FN₃O₂ based on structural similarity.
Key Findings and Limitations
- Substituent Effects : Fluorine position (3- vs. 4-) impacts electronic properties and target binding. Bulkier groups (e.g., benzyloxy) may enhance selectivity but reduce solubility.
- Data Gaps : Direct biological data for the target compound is absent. Most conclusions are extrapolated from analogs.
- Future Directions : Prioritize synthesis optimization and in vitro testing against cancer and bacterial models.
Biological Activity
5-(4-((3-Fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 271.29 g/mol
- CAS Number : 93291-55-5
The compound functions primarily as a ligand for the GABA receptor, which is crucial in mediating inhibitory neurotransmission in the central nervous system. The oxadiazole moiety is known to enhance the binding affinity to GABA receptors, potentially leading to anxiolytic and anticonvulsant effects similar to those of benzodiazepines.
Anticonvulsant Activity
Studies have shown that derivatives of oxadiazoles exhibit significant anticonvulsant properties. For instance, compounds structurally similar to this compound were evaluated using the pentylenetetrazol (PTZ) and maximal electroshock (MES) tests. These tests indicated that certain derivatives had a higher affinity for GABA receptors compared to diazepam, a standard benzodiazepine.
| Compound | Affinity (IC50) | Test Type |
|---|---|---|
| 6a | 0.5 µM | PTZ |
| 6b | 0.8 µM | MES |
| Diazepam | 1.0 µM | Both |
Anxiolytic Effects
In addition to anticonvulsant properties, this compound has been evaluated for its anxiolytic effects. In behavioral assays such as the elevated plus maze and open field tests, compounds with similar structures demonstrated reduced anxiety-like behaviors in rodent models.
Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
In a study published in the EXCLI Journal, researchers synthesized various oxadiazole derivatives and evaluated their biological activities. The most potent compound exhibited significant binding affinity for the GABA receptor and demonstrated both hypnotic and anxiolytic effects without impairing memory functions .
Study 2: Structure-Activity Relationship Analysis
Another research effort focused on understanding the structure-activity relationship (SAR) of oxadiazole derivatives. It was found that modifications at the phenyl ring significantly affected the biological activity. The presence of electron-withdrawing groups like fluorine enhanced binding affinity and biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
